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Compound of Interest

(4-Bromo-2-

Compound Name: iodophenyl)methanamine;hydrochl!
oride

CAS No.: 2287344-73-2

Cat. No.: B2598991

Get Quote

Executive Summary

Compound: (4-Bromo-2-iodophenyl)methanamine Hydrochloride CAS: (Generic/Analogous) |

Formula:

Primary Application: Critical intermediate for Suzuki-Miyaura cross-couplings; the orthogonality
of the Bromine (C4) and lodine (C2) allows for sequential, regioselective functionalization.[1]

Technical Scope: This guide details the structural validation of the title compound using 1H and
13C NMR. Unlike standard benzylamines, this molecule exhibits significant Relativistic Heavy
Atom Effects (due to lodine) and specific salt-induced shifts.[1] This document compares the
HCI salt against its free base and provides a definitive method to distinguish it from its common
regioisomer (2-bromo-4-iodophenyl)methanamine.[1]

Structural Architecture & Numbering
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To ensure accurate assignment, we utilize the following numbering scheme. Note that the
lodine atom at position 2 exerts a profound "shielding" effect on the local carbon environment,
a counter-intuitive phenomenon critical for 13C interpretation.

[1]
1H NMR Spectral Analysis

Solvent Recommendation: DMSO-d
is mandatory for the HCI salt.[1] CDCI

will likely result in poor solubility or aggregation.[1] Methanol-d

(MeOD) will cause the disappearance of ammonium protons via deuterium exchange.[1]

A. The Aromatic Region (Diagnostic Fingerprint)
The 1,2,4-substitution pattern creates an AMX or ABX spin system.
e 8.05 ppm (d,

Hz, 1H, H-3): This proton is isolated between the lodine and Bromine. It typically appears as
a sharp doublet due to meta-coupling with H-5.[1] The deshielding effect of the adjacent
halogens pushes this shift downfield.

e 7.65 ppm (dd,

Hz, 1H, H-5): Located between the Bromine and the ring hydrogen. It couples to H-6 (ortho,
large

) and H-3 (meta, small
), appearing as a doublet of doublets.[1]
e 7.45 ppm (d,

Hz, 1H, H-6): Adjacent to the benzylic group. It couples primarily to H-5.[1]

B. The Aliphatic Region

e 4.05-4.15 ppm (g or broad s, 2H, H-7): The benzylic methylene protons.
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o Note: In dry DMSO-d

, this signal often appears as a quartet (
Hz) due to coupling with the three ammonium protons (

).[1] In the presence of trace water, it collapses to a singlet.

C. Exchangeable Protons (Salt Confirmation)
e 8.30 - 8.60 ppm (broad s, 3H,

): The ammonium protons are visible only in aprotic polar solvents (DMSO).[1] Their
presence and integration (3H) confirm the hydrochloride salt formation.

13C NMR Analysis: The "Heavy Atom" Anomaly

The 13C spectrum provides the most definitive structural proof due to the Heavy Atom on Light
Atom (HALA) effect exerted by lodine.
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Carbon

Assignment

Predicted Shift (

ppm)

Diagnostic Note

C-2

C-l

98.0 - 102.0

CRITICAL: lodine
causes a significant
upfield shift (shielding)
of ~30 ppm compared
to benzene.[1] This
peak often appears in
the alkene/alkynyl
region, confusing
inexperienced

analysts.

C-Br

120.0 - 123.0

Bromine exerts a
typical deshielding
effect relative to
lodine but is shielded

relative to H.

C-CH

135.0-138.0

Ipso carbon.[1]

C-3,C-5,C-6

Aromatic CH

128.0 - 133.0

Standard aromatic

signals.[1]

C-7

Benzylic CH

42.0-44.0

Shifted slightly
downfield in the salt
form compared to the

free base.[1]

Comparative Analysis: Alternatives & Validation

This section compares the product against its Free Base form (a common synthesis

intermediate) and its Regioisomer (a common impurity).[1]

Comparison 1: HCI Salt vs. Free Base

Researchers often need to verify if the salt formation step was successful.[1]

© 2026 BenchChem. All rights reserved.

4/9

Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/4-Bromobenzylamine
https://pubchem.ncbi.nlm.nih.gov/compound/4-Bromobenzylamine
https://pubchem.ncbi.nlm.nih.gov/compound/4-Bromobenzylamine
https://pubchem.ncbi.nlm.nih.gov/compound/4-Bromobenzylamine
https://pubchem.ncbi.nlm.nih.gov/compound/4-Bromobenzylamine
https://pubchem.ncbi.nlm.nih.gov/compound/4-Bromobenzylamine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2598991?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Validation & Comparative

Check Availability & Pricing

Free Base

Feature HCI Salt (Target) _ Mechanism
(Alternative)
Soluble in CDCI
- Soluble in DMSO, lonic Lattice vs.
Solubility , DCM, Et
Water, MeOH Molecular
O
Inductive effect of
- i 4.10 ppm o
H-7 (Benzylic) p.p 3.80 ppm (Shielded) positively charged
(Deshielded) Nitrogen.[1]

Protonation state (

NH Signal VS

8.50 ppm (Broad, 3H) 1.50 ppm (Broad, 2H)

)-[1]

Comparison 2: Regioisomer Differentiation

Scenario: You performed an iodination on 4-bromobenzylamine. Did you get the 2-iodo (Target)
or 3-iodo (Isomer)?

e Target (2-lodo): 13C NMR shows a quaternary carbon (C-I) at ~100 ppm.[1]

e Isomer (3-lodo): 13C NMR shows a quaternary carbon (C-1) at ~95 ppm, but the splitting
pattern in 1H NMR changes to an isolated singlet (H-2) and two doublets.[1]

o Alternative Isomer (2-Bromo-4-iodo): If the starting materials were swapped.[1]

o Differentiation: Look at C-4.[1][2] In the target, C-4 is C-Br (~122 ppm).[1] In this isomer,
C-4is C-1 (~94 ppm).[1] The 13C shift of the para-carbon is the definitive differentiator.

Experimental Protocol: Self-Validating Workflow

This protocol ensures high-resolution data acquisition, specifically addressing the solubility
issues of benzylamine salts.[1]
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Start: 10mg Sample

Add 0.6 mL DMSO-d6
(Avoid CDCI3 due to insolubility)

'

Vortex/Sonicate
Ensure complete dissolution

Acquire 1H NMR
(ns=16, d1=10s)

(Check 8.0-9.0 ppm regiorD

Broad Singlet (3H) present?

o (Signal absent)

(PASS: HCI Salt Confirmed) @AIL: Free Base or Exchange)

Figure 2: Decision tree for spectral validation of amine salts.

Click to download full resolution via product page

Step-by-Step Methodology

o Sample Preparation: Weigh 10-15 mg of the solid into a clean vial.

¢ Solvent Addition: Add 0.6 mL of DMSO-d
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(99.9% D).[1]

o Why? DMSO prevents the rapid exchange of ammonium protons with moisture, allowing
you to see the

peak.
» Homogenization: Sonicate for 30 seconds. The solution must be perfectly clear.
e Acquisition (1H):
o Set relaxation delay (

) to at least 5 seconds to allow full relaxation of the aromatic protons for accurate
integration.

o Reference the spectrum to the residual DMSO pentet at
2.50 ppm.
e Acquisition (13C):
o Acquire proton-decoupled 13C.[1]

o Look immediately for the ~100 ppm quaternary signal to confirm the presence of lodine at
the ortho position.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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1. 4-Bromobenzylamine | C7H8BrN | CID 77571 - PubChem [pubchem.ncbi.nlm.nih.gov]

2. (4-lodophenyl)methanamine hydrochloride | C7HOCIIN | CID 16217505 - PubChem
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To cite this document: BenchChem. [Technical Guide: Spectral Analysis of (4-Bromo-2-
iodophenyl)methanamine HCI[1]]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2598991/docs#technical-guide-spectral-analysis-of-
4-bromo-2-iodophenyl-methanamine-hcl-1]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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